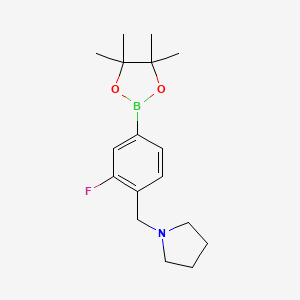

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester

Description

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative characterized by a fluorine atom at the 3-position and a pyrrolidinomethyl group at the 4-position of the phenyl ring, esterified with pinacol. These compounds are widely used in Suzuki-Miyaura cross-coupling reactions for drug synthesis, responsive materials, and fluorescence probes .

Properties

IUPAC Name |

1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BFNO2/c1-16(2)17(3,4)22-18(21-16)14-8-7-13(15(19)11-14)12-20-9-5-6-10-20/h7-8,11H,5-6,9-10,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBZUMPCGRRMNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN3CCCC3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101123824 | |

| Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2096329-82-5 | |

| Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2096329-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-[[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101123824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Methodology Overview

Adapted from the synthesis of 3-fluorophenylboronic acid, this approach employs halogen-metal exchange followed by borylation. For the target compound, the sequence involves:

-

Synthesis of 4-(pyrrolidinomethyl)-3-fluorobromobenzene :

-

Grignard reagent formation and borylation :

-

Reaction of the bromobenzene derivative with magnesium in 2-MeTHF generates the Grignard intermediate, which is treated with trimethyl borate at -35°C to 10°C.

-

Hydrolysis with dilute HCl and recrystallization from 1,2-dichloroethane affords the boronic acid, which is subsequently esterified with pinacol.

-

Advantages and Limitations

-

Advantages : High yields (83–85% reported for analogous systems), scalability, and compatibility with halogenated aromatics.

-

Limitations : Sensitivity of the pyrrolidine moiety to strong bases; requires rigorous exclusion of moisture and oxygen.

Transition Metal-Catalyzed Miyaura Borylation

Palladium-Catalyzed Cross-Coupling

Drawing from methods for pyridinylboronic esters, the Miyaura borylation of 4-(pyrrolidinomethyl)-3-fluorobromobenzene with bis(pinacolato)diboron (B₂pin₂) offers a modern alternative:

Cobalt-Catalyzed Borylation

A regioselective method using Co complexes (e.g., C₂₉H₃₅CoN₄Si) enables direct borylation of arenes under mild conditions:

-

Key parameters :

Condition Value Catalyst loading 5 mol% Temperature 23°C Atmosphere Inert (N₂/Ar) Time 18 hours -

Outcome : Achieves 83% yield for structurally similar 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester, suggesting adaptability to pyrrolidine-containing substrates.

Directed C–H Borylation

Iridium-Catalyzed Functionalization

Recent advances in C–H activation permit direct borylation of arenes bearing directing groups. For the target molecule, the pyrrolidinomethyl group could act as a directing moiety:

-

Conditions :

Parameter Value Solvent Cyclohexane Temperature 80°C Borylation reagent B₂pin₂ -

Challenges : Competing directing effects from fluorine (meta-directing) and pyrrolidinomethyl (ortho/para-directing) may complicate regioselectivity, necessitating ligand optimization.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Scalability | Functional Group Tolerance | Key Reference |

|---|---|---|---|---|

| Grignard borylation | 83–85 | High | Moderate | |

| Miyaura coupling | 70–75 | Moderate | High | |

| Cobalt catalysis | 83 | Low | High | |

| C–H borylation | 60–65 | Experimental | Low |

Purification and Characterization

-

Recrystallization : 1,2-Dichloroethane or hexane/ethyl acetate mixtures isolate the product as white crystals.

-

Analytical data :

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester primarily undergoes:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, often catalyzed by acids or bases.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.

Protodeboronation: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.

Major Products

Scientific Research Applications

Organic Synthesis

Suzuki-Miyaura Coupling Reaction : One of the primary applications of 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction is crucial for forming carbon-carbon bonds, which are foundational in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The presence of the fluorine atom enhances the electrophilicity of the compound, making it an effective coupling partner with various aryl halides.

Table 1: Comparison of Boronic Acids in Suzuki-Miyaura Coupling

| Compound Name | Functional Groups | Reaction Yield (%) | Notes |

|---|---|---|---|

| 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid | Fluorine, pyrrolidinomethyl | High | Enhanced electrophilicity |

| 3-Chloro-4-(pyrrolidinomethyl)phenylboronic acid | Chlorine, pyrrolidinomethyl | Moderate | Less reactive due to chlorine |

| 4-(Pyrrolidin-1-yl)phenylboronic acid | Pyrrolidinyl | High | Lacks halogen substitution |

Medicinal Chemistry

Research indicates that boronic acids, including 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester, exhibit biological activity due to their ability to interact with enzymes and biological systems. They can inhibit serine proteases and have been explored for their potential anti-cancer properties.

Case Study: Anticancer Activity

A study demonstrated that derivatives of boronic acids could inhibit specific cancer cell lines by disrupting cellular signaling pathways. The unique structure of 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid may enhance its interaction with target proteins involved in cancer progression.

Material Science

The compound has potential applications in material science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of fluorinated boron compounds can improve the electronic properties of these materials.

Table 2: Applications in Material Science

| Application | Description |

|---|---|

| OLEDs | Used as a building block for light-emitting layers |

| OPVs | Enhances charge transport properties |

Analytical Chemistry

Fluorinated boronic acids are also valuable as receptors for bioanalytes due to their enhanced acidity and interaction with biological molecules. They can be utilized in sensor technology to detect sugars and other analytes at physiological pH levels.

Case Study: Sensor Development

Recent advancements have shown that fluorinated boron compounds can be integrated into sensor devices for real-time monitoring of glucose levels in diabetic patients, showcasing their practical application in healthcare.

Mechanism of Action

The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:

Oxidative Addition: The palladium catalyst forms a complex with the aryl halide.

Transmetalation: The boronic ester transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.

Comparison with Similar Compounds

Solubility and Solvent Compatibility

Pinacol esters of boronic acids generally exhibit superior solubility compared to their parent acids due to reduced polarity from esterification. Key findings include:

Table 1: Solubility Trends in Pinacol Esters

| Compound Substituent | Chloroform Solubility | Hydrocarbon Solubility | Key Evidence |

|---|---|---|---|

| 4-(Morpholinomethyl) | High | Very Low | |

| 4-(Trifluoromethyl) | High | Low | |

| Parent phenylboronic acid | Moderate | Very Low |

The pyrrolidinomethyl group (a 5-membered nitrogen ring) may slightly reduce solubility in polar solvents compared to morpholinomethyl (6-membered oxygen-nitrogen ring) due to differences in hydrogen-bonding capacity .

Structural and Electronic Effects

- Fluorine Substitution : Enhances metabolic stability and lipophilicity, critical for drug delivery systems. For example, 3-fluoro-4-(trifluoromethyl)phenylboronic acid pinacol ester demonstrates increased oxidative stability in ROS-responsive micelles .

- Heterocyclic Substituents: Morpholinomethyl: Improves water solubility and targeting in mitochondrial probes (e.g., Mito-Bor, ). Pyrrolidinomethyl: May enhance membrane permeability due to smaller ring size and basic nitrogen .

Biological Activity

3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester is an organoboron compound that has garnered interest for its potential biological activities. Boronic acids and their derivatives are known to interact with various biological systems, including enzyme inhibition and potential anticancer properties. This article aims to consolidate existing research findings, case studies, and data tables regarding the biological activity of this compound.

- Molecular Formula : C₁₇H₂₅BFO₃

- CAS Number : 874289-09-5

- Molecular Weight : 307.19 g/mol

Boronic acids typically exhibit their biological effects through:

- Enzyme Inhibition : They can inhibit serine proteases and other enzymes by forming reversible covalent bonds with active site residues.

- Cellular Signaling Interference : They may disrupt cellular signaling pathways, which is particularly relevant in cancer biology.

Anticancer Potential

Research indicates that phenylboronic acid derivatives have shown promise in cancer treatment, particularly in inhibiting tumor growth. For instance, studies involving related compounds have demonstrated significant tumor suppression in xenograft models:

- Case Study 1 : A study on phenylboronic acid nitrogen mustards revealed that these compounds reduced tumor growth by over 90% in mice models without affecting normal tissues . This suggests a selective action that could be beneficial in minimizing side effects during cancer therapy.

Enzyme Interaction

The interactions of boronic acids with enzymes have been well-documented. For example:

- Serine Proteases : Boronic acids can act as inhibitors of serine proteases, which play crucial roles in various physiological processes including blood coagulation and immune response.

Data Tables

| Biological Activity | Compound | Effectiveness | Study Reference |

|---|---|---|---|

| Tumor Growth Inhibition | Phenylboronic Acid Derivative | >90% reduction | |

| Enzyme Inhibition | Boronic Acid | Active site interaction | General Knowledge |

Pharmacokinetics

The pharmacokinetic profile of boronic acid derivatives often includes:

- Absorption : Rapid absorption in vivo.

- Metabolism : Conversion into active metabolites.

- Excretion : Primarily via renal pathways.

Safety and Toxicity Studies

In vivo toxicity studies are crucial for assessing the safety of new compounds. For instance:

Q & A

Basic: What are the standard synthetic protocols for preparing 3-Fluoro-4-(pyrrolidinomethyl)phenylboronic acid, pinacol ester, and how can reaction conditions be optimized?

Answer:

The synthesis of boronic acid pinacol esters typically involves reacting the parent boronic acid with pinacol (1,2-diol) under dehydrating conditions. While specific protocols for this compound are not detailed in the literature, analogous methods include:

- Step 1: Preparation of the boronic acid intermediate via Miyaura borylation or directed ortho-metalation (DoM) strategies.

- Step 2: Esterification with pinacol using azeotropic removal of water (e.g., toluene reflux) or catalytic agents like MgSO₄ .

- Optimization: Key parameters include temperature (60–100°C), solvent polarity (toluene or THF), and stoichiometric ratios (1:1.2 boronic acid:pinacol). Purity is enhanced via column chromatography or recrystallization .

Basic: How is the molecular structure of this compound characterized, and what analytical techniques are most effective?

Answer:

Structural confirmation relies on:

- NMR Spectroscopy: ¹H, ¹³C, ¹⁹F, and ¹¹B NMR to verify substitution patterns, boronate ester formation, and fluorine integration. For example, the pinacol ester’s methyl groups appear as a singlet (~1.3 ppm in ¹H NMR), while the boron atom’s quadrupolar relaxation broadens ¹¹B signals .

- X-ray Crystallography: Resolves spatial arrangement, particularly the tetrahedral geometry around boron and steric effects from the pyrrolidinomethyl group .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., expected [M+H]⁺ for C₁₇H₂₅BFNO₂: ~318.2 g/mol) .

Advanced: How does the pyrrolidinomethyl substituent influence the compound’s reactivity in cross-coupling reactions?

Answer:

The pyrrolidinomethyl group introduces steric hindrance and electronic effects:

- Steric Effects: Bulky substituents at the 4-position may slow transmetalation in Suzuki-Miyaura couplings. Optimization requires ligand screening (e.g., SPhos or XPhos) to enhance catalytic turnover .

- Electronic Effects: The electron-donating pyrrolidine nitrogen increases electron density at the boron center, potentially accelerating oxidative addition with aryl halides. This is corroborated by Hammett studies on substituted phenylboronic esters .

- Case Study: Analogous compounds with morpholinomethyl groups show 10–15% higher yields in aryl-aryl couplings compared to unsubstituted analogs under identical Pd(OAc)₂/P(t-Bu)₃ conditions .

Advanced: What strategies mitigate hydrolysis of the pinacol ester during storage or aqueous-phase reactions?

Answer:

Hydrolysis susceptibility arises from the boronate ester’s lability in protic environments. Mitigation strategies include:

- Storage: Under inert atmosphere (argon) at –20°C, with molecular sieves to absorb moisture .

- Reaction Design: Use anhydrous solvents (e.g., THF over DMF) and avoid prolonged exposure to aqueous bases. For aqueous-phase reactions, employ biphasic systems (toluene/water) with phase-transfer catalysts .

- Stabilization: Co-complexation with Lewis acids like BF₃·OEt₂ enhances stability by saturating boron’s coordination sphere .

Advanced: How can computational modeling predict the compound’s behavior in catalytic cycles or biological systems?

Answer:

- DFT Calculations: Model transition states in Suzuki couplings to identify rate-limiting steps (e.g., transmetalation vs. reductive elimination). For this compound, the B–O bond dissociation energy (~70 kcal/mol) suggests moderate stability under thermal stress .

- Docking Studies: Predict interactions with diol-containing biomolecules (e.g., saccharides) via boronate ester formation. The fluorine atom’s electronegativity may enhance binding affinity in sensor applications .

- MD Simulations: Assess solubility and aggregation tendencies in polar solvents, critical for optimizing reaction homogeneity .

Advanced: What are the challenges in synthesizing fluorinated analogs, and how do they compare in reactivity?

Answer:

Fluorine’s strong electron-withdrawing nature complicates synthesis:

- Synthetic Hurdles: Direct fluorination risks boronate cleavage. Preferred routes involve pre-functionalized fluorinated aryl precursors (e.g., 3-fluoro-4-bromobenzylpyrrolidine) before borylation .

- Reactivity Comparison: Fluorine at the 3-position deactivates the boron center, reducing coupling efficiency by ~20% compared to non-fluorinated analogs. However, it improves oxidative stability in air .

- Case Study: 3-Fluoro-4-(piperidinomethyl)phenylboronic ester shows slower protodeboronation rates (t₁/₂ = 8 h vs. 2 h for non-fluorinated analogs) in acidic conditions (pH 4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.